molecular formula C18H15Cl2N5S B5732160 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

Cat. No. B5732160
M. Wt: 404.3 g/mol
InChI Key: WCJMCOGCFXOIDL-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and metastasis. In

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone disrupts the cell cycle and induces apoptosis in cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth and metastasis. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of iron in cancer cells, which can promote tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its specificity for cancer cells. 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. One area of research is the development of more efficient synthesis methods for 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, which could increase its yield and reduce its cost. Another area of research is the optimization of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone as a potential anticancer agent, including the development of more effective delivery methods and combination therapies. In addition, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone and its potential side effects.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves a multi-step process that includes the reaction of 3,4-dichlorobenzyl bromide with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of potassium carbonate to produce 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then treated with thiosemicarbazide to yield 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. The overall yield of this process is approximately 50%.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and metastasis of various types of cancer cells in preclinical studies, including breast, prostate, and pancreatic cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

[(E)-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5S/c19-15-7-6-12(8-16(15)20)10-25-11-14(9-22-23-18(21)26)17(24-25)13-4-2-1-3-5-13/h1-9,11H,10H2,(H3,21,23,26)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJMCOGCFXOIDL-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)N)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone

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